- Synthesis of TEMPO radical decorated hollow porous aromatic frameworks for selective oxidation of alcohols, Chemical Communications (Cambridge, 2021, 57(7), 907-910
Cas no 98-03-3 (Thiophene-2-carbaldehyde)
Thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Thiophene-2-aldehyde
- 2-Thiophenecarboxaldehyde,Thenaldehyde
- 2-Thiophenecarboxald
- 2-Thiophenecarboxaldehyde (stabilized with HQ)
- 2-Formylthiophene, 2-Thenaldehyde
- THIOPHENE-2-CARBALDEHYDE FOR SYNTHESIS
- Thiophene-2-carboxaldehyde
- 2-Thenaldehyde
- 2-Thiophene Carboxaldehyde
- thiophene-2-carbaldehyde
- 2-Formylthiophene
- 2-Thiophenecarboxaldehyde
- 2-Thiophenealdehyde
- 2-Thienylaldehyde
- 2-Thiophenecarbaldehyde
- 2-Thienylcarboxaldehyde
- 2-Thienaldehyde
- formylthiophene
- alpha-Formylthiophene
- 2-Thiophenaldehyde
- Thenaldehyde
- alpha-Thiophenecarboxaldehyde
- .alpha.-Formylthiophene
- 2-thiophencarboxaldehyde
- 2-thienal
- thiophenecarboxaldehyde
- thiophen-2-carbaldehyde
- 2-thiophene car
- 2-Formylthiofuran
- 2-Thienylcarbaldehyde
- 2-Thiofurancarboxaldehyde
- NSC 2162
- Thiofurfural
- Thiophene-o-carboxaldehyde
- α-Formylthiophene
- α-Thiophenaldehyde
- α-Thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde,99%
- Thiophene-2-carbaldehyde
-
- MDL: MFCD00005429
- Inchi: 1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H
- InChI Key: CNUDBTRUORMMPA-UHFFFAOYSA-N
- SMILES: O=CC1=CC=CS1
- BRN: 105819
Computed Properties
- Exact Mass: 111.99800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 72.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- XLogP3: 1
- Topological Polar Surface Area: 45.3
Experimental Properties
- Color/Form: Pale yellow liquid
- Density: 1.2 g/mL at 25 °C(lit.)
- Melting Point: <10°C
- Boiling Point: 198 °C(lit.)
75-77 °C/11 mmHg(lit.) - Flash Point: Degrees Fahrenheit:170.6°F
Degrees Celsius:77°C - Refractive Index: n20/D 1.591(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 45.31000
- LogP: 1.56060
- Solubility: Soluble in ethanol, benzene, ether, slightly soluble in water
- Sensitiveness: Air Sensitive
- FEMA: 2493
Thiophene-2-carbaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 2810
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S36/37/39-S37-S24
- FLUKA BRAND F CODES:9
- RTECS:XM8135000
-
Hazardous Material Identification:
- Risk Phrases:R22; R43
- TSCA:Yes
- Storage Condition:0-10°C
Thiophene-2-carbaldehyde Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003419-5g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 5g |
£15.00 | 2022-02-28 | |
| Fluorochem | 003419-25g |
2-Thiophenecarboxaldehyde |
98-03-3 | 98% | 25g |
£45.00 | 2022-02-28 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H85275-25g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% | 25g |
¥48 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H85275-100g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% | 100g |
¥76 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H85275-500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98% | 500g |
¥272 | 2023-09-19 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0671619451- 5g |
Thiophene-2-carbaldehyde |
98-03-3 | 98%(HPLC) | 5g |
¥ 52.9 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0671619443- 25g |
Thiophene-2-carbaldehyde |
98-03-3 | 98%(HPLC) | 25g |
¥ 96.5 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0671619435- 100g |
Thiophene-2-carbaldehyde |
98-03-3 | 98%(HPLC) | 100g |
¥ 200.0 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0671619423- 500g |
Thiophene-2-carbaldehyde |
98-03-3 | 98%(HPLC) | 500g |
¥ 917.6 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T107122-25ml |
Thiophene-2-carbaldehyde |
98-03-3 | 98% | 25ml |
¥33.90 | 2023-09-01 |
Thiophene-2-carbaldehyde Production Method
Production Method 1
Production Method 2
- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability (2017, 2017, 5(33), 17580-17588
Production Method 3
- Facile deprotection of dithioacetals by using a novel 1,4-benzoquinone/cat. NaI system, Tetrahedron (2013, 2013, 69(44), 9192-9199
Production Method 4
- Oxidation of primary alcohols with air on carbon-supported platinum catalysts for the synthesis of aldehydes or acids, Catalysis Today (2007, 2007, , 1-2
Production Method 5
1.2 Reagents: Potassium carbonate , 1,2-Diethyl 1,2-hydrazinedicarboxylate , Oxygen
- Efficient, Ecologically Benign, Aerobic Oxidation of Alcohols, Journal of Organic Chemistry (1999, 1999, 64(7), 2433-2439
Production Method 6
Production Method 7
- High-throughput production of heterogeneous RuO2/graphene catalyst in a hydrodynamic reactor for selective alcohol oxidation, Catalysts (2019, 2019, 9(1), 1-25
Production Method 8
- Catalytic oxidation of alcohols using Fe-bTAML and NaClO: Comparing the reactivity of Fe(V)O and Fe(IV)O intermediates, Inorganica Chimica Acta (2019, 2019, , 476-482
Production Method 9
Production Method 10
1.2 Catalysts: 1-Methylimidazole ; 2 min, rt
1.3 Reagents: Oxygen ; 4 h, 25 °C
- Bioinspired aerobic oxidation of alcohols with a bifunctional ligand based on bipyridine and TEMPO, RSC Advances (2016, 2016, 6(41), 35008-35013
Production Method 11
1.2 Reagents: Sodium bicarbonate , Sodium carbonate , Sodium perchlorate Solvents: Acetonitrile , Water ; 7 h, rt
- Efficient Electrooxidation of Alcohols Using TEMPO-Modified Polyaniline Electrode Prepared by Electrochemical Polymerization, Journal of the Electrochemical Society (2016, 2016, 163(5),
Production Method 12
- Continuous Flow Aerobic Alcohol Oxidation Reactions Using a Heterogeneous Ru(OH)x/Al2O3 Catalyst, Organic Process Research & Development (2014, 2014, 18(11), 1503-1508
Production Method 13
- A Crystalline Porous Coordination Polymer Decorated with Nitroxyl Radicals Catalyzes Aerobic Oxidation of Alcohols, Journal of the American Chemical Society (2014, 2014, 136(21), 7543-7546
Production Method 14
- Osmium(0) nanoclusters stabilized by zeolite framework; highly active catalyst in the aerobic oxidation of alcohols under mild conditions, Dalton Transactions (2010, 2010, 39(32), 7521-7527
Production Method 15
- Mild and efficient conversion of aldehydes to gem-diacetates using 2nd generation ionic liquids, Catalysis Communications (2008, 2008, 9(5), 590-593
Production Method 16
1.2 Reagents: Tempo , Oxygen Solvents: Chlorobenzene ; 8 h, 90 °C; 90 °C → 0 °C
- Efficient, recoverable, copper-catalyzed aerobic oxidation of alcohols under FBS and thermomorphic mode, Tetrahedron Letters (2007, 2007, 48(50), 8823-8828
Production Method 17
- Aerobic liquid-phase oxidation of alcohols with solid mixed oxide catalyst under mild condition, Youji Huaxue (2006, 2006, 26(4), 491-496
Production Method 18
- Aerobic oxidation of alcohols enabled by nitrogen-doped copper nanoparticle catalysts, Catalysis Science & Technology (2022, 2022, 12(4), 1043-1048
Production Method 19
Production Method 20
- Self-assembly of a Mixed Valence Copper Triangular Prism and Transformation to Cage Triggered by an External Stimulus, Inorganic Chemistry (2020, 2020, 59(23), 17374-17378
Production Method 21
- Self-assembly of mixed-valence and heterometallic metallocycles: Efficient catalysts for the oxidation of alcohols to aldehydes in ambient air, Dalton Transactions (2020, 2020, 49(22), 7304-7308
Production Method 22
Production Method 23
- Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols, Polymer International (2017, 2017, 66(3), 428-435
Production Method 24
- A new hydrogen source. 3. Chemoselective reduction with triethylammonium hypophosphite hydrate/Raney nickel and tris(triphenylphosphine)ruthenium dichloride reagents, Journal of Organic Chemistry (1989, 1989, 54(4), 949-53
Production Method 25
- Catalytic behavior of the Cu(I)/L/TEMPO system for aerobic oxidation of alcohols - a kinetic and predictive model, RSC Advances (2022, 2022, 12(13), 7864-7871
Production Method 26
- Magnetic core-shell Fe3O4@Cu2O and Fe3O4@Cu2O-Cu materials as catalysts for aerobic oxidation of benzylic alcohols assisted by TEMPO and N-methylimidazole, RSC Advances (2020, 2020, 10(44), 26142-26150
Production Method 27
Production Method 28
Production Method 29
1.2 Reagents: Oxygen ; 0.5 h, 1 atm, 80 °C
- Iron-Catalysed Selective Aerobic Oxidation of Alcohols to Carbonyl and Carboxylic Compounds, ChemPlusChem (2016, 2016, 81(11), 1160-1165
Production Method 30
- Synergistic catalysis within TEMPO-functionalized periodic mesoporous organosilica with bridge imidazolium groups in the aerobic oxidation of alcohols, RSC Advances (2016, 2016, 6(68), 63717-63723
Production Method 31
- Catalyzed oxidation of alcohols by 2,2,6,6-tetramethyl-1-iperidinyloxy with sodium bromate and ferric chloride as accelerators, Yingyong Huaxue (2015, 2015, 32(6), 666-670
Production Method 32
- Various oxidative reactions with novel ion-supported (diacetoxyiodo)benzenes, Tetrahedron (2013, 2013, 69(14), 2961-2970
Production Method 33
- Highly dispersed palladium nanoparticles on mesocellular foam. An efficient and recyclable heterogeneous catalyst for alcohol oxidation, Chemistry - A European Journal (2012, 2012, 18(39), 12202-12206
Production Method 34
- TEMPO-mediated oxidation of alcohols with ion-supported (diacetoxy iodo)benzenes, Synlett (2012, 2012, 23(8), 1250-1256
Production Method 35
- Ruthenium-functionalized nickel hydroxide catalyst for highly efficient alcohol oxidations in the presence of molecular oxygen, Chemical Communications (Cambridge, 2009, , 1912-1914
Production Method 36
- Hydroxyapatite-Supported Palladium Nanoclusters: A Highly Active Heterogeneous Catalyst for Selective Oxidation of Alcohols by Use of Molecular Oxygen, Journal of the American Chemical Society (2004, 2004, 126(34), 10657-10666
Thiophene-2-carbaldehyde Raw materials
- Thiophene-2-carbonitrile
- (acetyloxy)(thiophen-2-yl)methyl acetate
- Thiophen-2-ylmethanol
- 1,3-Dithiane, 2-(2-thienyl)-
Thiophene-2-carbaldehyde Preparation Products
Thiophene-2-carbaldehyde Suppliers
Thiophene-2-carbaldehyde Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Thiophene-2-carbaldehyde
Thiophene-2-carbaldehyde: A Versatile Chemical Building Block in Modern Science and Technology
Thiophene-2-carbaldehyde (CAS No. 98-03-3), also known as 2-formylthiophene or thiophene-2-carboxaldehyde, is a significant heterocyclic organic compound widely recognized for its role as a key intermediate in synthetic chemistry. This compound features a thiophene ring substituted with an aldehyde group at the 2-position, imparting unique reactivity that makes it invaluable across various industries, including pharmaceuticals, materials science, and agrochemicals. With the growing interest in sustainable chemistry and green synthesis, thiophene-2-carbaldehyde applications are increasingly explored in eco-friendly processes, aligning with global trends toward reducing environmental impact. Researchers and industries frequently search for terms like "thiophene-2-carbaldehyde synthesis," "properties of thiophene-2-carbaldehyde," and "uses of thiophene derivatives," highlighting its relevance in both academic and commercial contexts. Its molecular structure, C5H4OS, and properties such as a boiling point of approximately 198-200°C and solubility in organic solvents like ethanol and ether, contribute to its versatility. As demand for high-performance materials and innovative drugs rises, this compound continues to gain attention, particularly in areas like organic electronics and medicinal chemistry, where it serves as a precursor for more complex molecules.
The chemical properties of thiophene-2-carbaldehyde make it a focal point in synthetic strategies. Its aldehyde group is highly reactive, allowing for facile condensation reactions, such as the formation of Schiff bases, which are crucial in designing ligands for catalysis and bioactive compounds. Additionally, the thiophene ring provides electron-rich characteristics, enhancing its utility in conjugated systems for electronic applications. In recent years, with the surge in AI-driven drug discovery and computational chemistry, queries like "thiophene-2-carbaldehyde in drug design" and "molecular docking with thiophene aldehydes" have become common, reflecting its integration into cutting-edge research. The compound's stability under various conditions and compatibility with green solvents also positions it as a candidate for sustainable manufacturing processes, addressing concerns about chemical waste and energy consumption. This aligns with broader industry shifts toward circular economy models, where thiophene-2-carbaldehyde production methods are optimized to minimize ecological footprints. Moreover, its role in synthesizing functional materials, such as polymers and sensors, ties into trends like smart materials and IoT devices, making it a subject of interest for engineers and scientists seeking innovative solutions.
In the pharmaceutical sector, thiophene-2-carbaldehyde is extensively used as a building block for developing active pharmaceutical ingredients (APIs). It contributes to the synthesis of compounds with potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer agents. For instance, derivatives of this aldehyde have shown promise in targeting specific enzymes or receptors, which is a hot topic in personalized medicine and precision health. Searches related to "thiophene-2-carbaldehyde in medicine" often lead to discussions on its efficacy in novel drug formulations, especially with the rise of biotech innovations and mRNA technology adjacencies. Beyond healthcare, this compound finds applications in agrochemicals, where it aids in creating pesticides and herbicides with improved selectivity and lower toxicity, responding to global demands for food security and sustainable agriculture. The versatility of thiophene-2-carbaldehyde derivatives also extends to materials science, where they are used in organic light-emitting diodes (OLEDs), conductive polymers, and photovoltaic cells, supporting advancements in renewable energy and electronics. As industries embrace digital transformation, the integration of AI and machine learning in compound optimization further elevates the importance of such chemicals, with researchers frequently investigating "thiophene-2-carbaldehyde market trends" to stay ahead in competitive markets.
Looking forward, the future of thiophene-2-carbaldehyde appears bright, driven by innovations in synthetic methodology and expanding applications. With increasing emphasis on green chemistry, efforts are underway to develop more efficient and environmentally benign synthesis routes, reducing reliance on hazardous reagents. This aligns with consumer and regulatory pressures for safer chemicals, making topics like "sustainable synthesis of thiophene-2-carbaldehyde" highly searched in academic databases and industry forums. Additionally, the compound's role in emerging fields such as nanotechnology and bio-based materials opens new avenues for research, particularly in creating smart coatings and biodegradable polymers. The global market for thiophene-based chemicals is projected to grow, fueled by demand from Asia-Pacific regions in electronics and pharmaceuticals, with companies investing in R&D to enhance production scalability. As part of this, educational resources and technical data on thiophene-2-carbaldehyde safety handling are crucial for ensuring workplace safety and compliance with international standards. Overall, this compound exemplifies how traditional chemicals can evolve to meet modern challenges, offering solutions that are not only effective but also aligned with ethical and environmental priorities, making it a staple in the toolkit of chemists and engineers worldwide.
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